3-BENZOYL-6-FLUORO-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
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Overview
Description
3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with benzoyl, fluoro, and phenylpiperazine groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Benzoyl Group: Benzoylation can be performed using benzoyl chloride in the presence of a base like pyridine or triethylamine.
Incorporation of the Phenylpiperazine Group: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions using phenylpiperazine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylpiperazine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria, cancer, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Fluoroquinolones: A class of antibiotics with a similar quinoline core and fluorine substitution.
Phenylpiperazine Derivatives: Compounds with a phenylpiperazine moiety that exhibit various biological activities.
Uniqueness
3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities. The presence of the benzoyl, fluoro, and phenylpiperazine groups enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c27-20-11-12-24-22(17-20)25(23(18-28-24)26(31)19-7-3-1-4-8-19)30-15-13-29(14-16-30)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNTVWYOHRLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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